molecular formula C20H20N4O4S B2904339 6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897469-69-1

6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2904339
CAS No.: 897469-69-1
M. Wt: 412.46
InChI Key: YBSUFUJQTLPRPG-UHFFFAOYSA-N
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Description

The compound 6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications, such as drug discovery and development, molecular biology studies, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzo[d]thiazole and piperazine derivatives, followed by their coupling with the nitrophenylmethanone moiety. Common reagents used in these reactions include ethyl bromide, piperazine, and nitrobenzene, under conditions such as refluxing in organic solvents like ethanol or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole: has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in molecular biology studies to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism by which 6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodobenzoic acid
  • 4,4’-Dichlorobenzophenone

Uniqueness

Compared to similar compounds, 6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-2-28-16-6-7-17-18(13-16)29-20(21-17)23-10-8-22(9-11-23)19(25)14-4-3-5-15(12-14)24(26)27/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSUFUJQTLPRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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